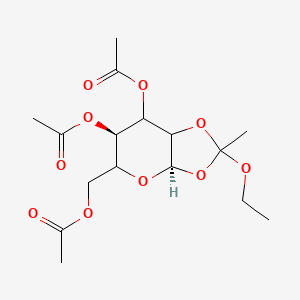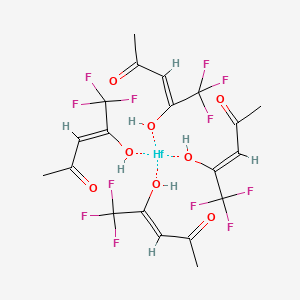
Hafnium trifluoroacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium trifluoroacetylacetonate is a coordination compound where hafnium is bonded to trifluoroacetylacetonate ligands. This compound is of significant interest due to its volatility and stability, making it a valuable precursor in various chemical vapor deposition processes, particularly for the production of hafnium dioxide films .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hafnium trifluoroacetylacetonate can be synthesized by reacting hafnium tetrachloride with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in a methanol solution, and the mixture is heated for several hours until the desired pH is reached .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or sublimation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Hafnium trifluoroacetylacetonate primarily undergoes substitution reactions where the trifluoroacetylacetonate ligands can be replaced by other ligands. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve other diketone ligands or phosphine ligands.
Oxidation and Reduction: These reactions typically require strong oxidizing or reducing agents and are conducted under controlled temperatures.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution reactions with other diketones will yield new hafnium complexes with different diketone ligands .
Applications De Recherche Scientifique
Hafnium trifluoroacetylacetonate is widely used in scientific research due to its unique properties:
Biology and Medicine:
Mécanisme D'action
The mechanism by which hafnium trifluoroacetylacetonate exerts its effects is primarily through its ability to form stable complexes with various ligands. The hafnium atom is coordinated with eight oxygen atoms from the diketone ligands, forming a stable structure that can undergo various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hafnium acetylacetonate
- Hafnium pivaloyltrifluoroacetonate
- Hafnium 2,2,6,6-tetramethylheptane-3,5-dionate
- Zirconium trifluoroacetylacetonate
Uniqueness
Hafnium trifluoroacetylacetonate is unique due to its high volatility and stability, which makes it particularly suitable for chemical vapor deposition processes. Compared to other hafnium complexes, it offers a balance of thermal stability and reactivity, making it a preferred choice for specific applications in microelectronics and material science .
Propriétés
Formule moléculaire |
C20H20F12HfO8 |
|---|---|
Poids moléculaire |
794.8 g/mol |
Nom IUPAC |
hafnium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/b4*4-2-; |
Clé InChI |
VCJDWFFTLZFYQS-UVSRJUEXSA-N |
SMILES isomérique |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Hf] |
SMILES canonique |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



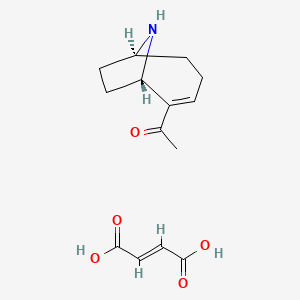
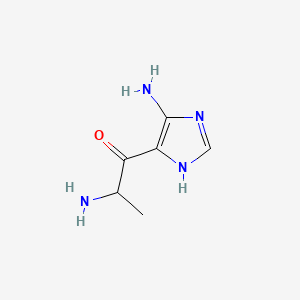
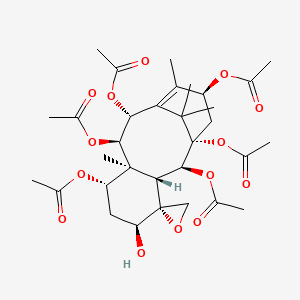
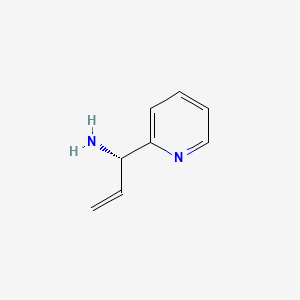

![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
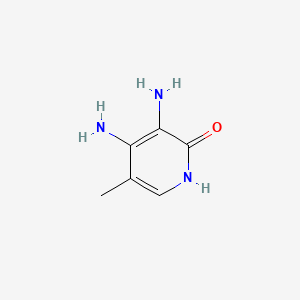
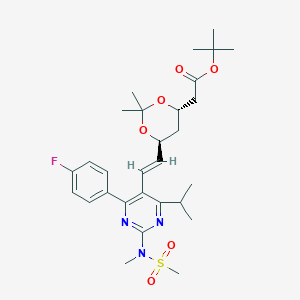

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
